molecular formula C18H17FN4O3 B3612498 ETHYL 2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETATE

ETHYL 2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETATE

Cat. No.: B3612498
M. Wt: 356.4 g/mol
InChI Key: LDXCWBDMNAFFQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETATE is a complex organic compound that belongs to the class of tetrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETATE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile compound. The reaction conditions often require the use of a catalyst, such as copper(I) iodide, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or methoxyphenyl groups, where nucleophiles like hydroxide or amines replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or amines in a polar solvent like ethanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

ETHYL 2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, which could lead to new treatments for various diseases.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar in structure but with a triazole ring instead of a tetrazole ring.

    4-Methoxyphenyl-2H-tetrazole: Shares the tetrazole ring and methoxyphenyl group but lacks the fluorophenyl group.

Uniqueness

ETHYL 2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETATE is unique due to the combination of the fluorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

ethyl 2-[5-[4-[(2-fluorophenyl)methoxy]phenyl]tetrazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3/c1-2-25-17(24)11-23-21-18(20-22-23)13-7-9-15(10-8-13)26-12-14-5-3-4-6-16(14)19/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXCWBDMNAFFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1N=C(N=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ETHYL 2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETATE
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ETHYL 2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETATE
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ETHYL 2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETATE
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ETHYL 2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETATE
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ETHYL 2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-(5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETATE

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